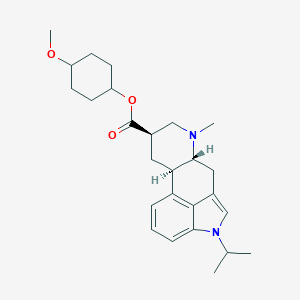
Sergolexole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
セルゴレキソールの合成には、エルゴリン骨格の調製から始まる複数の工程が含まれます。 主要な工程には、インドール環系の形成と、メトキシシクロヘキシル基とプロパン -2- イル基を導入するためのその後の官能基化が含まれます . 反応条件は通常、反応を促進するために強塩基と強酸、および様々な有機溶媒を使用することを伴います。
工業生産方法
これには、高収率と高純度を確保するための反応条件の最適化と、再結晶やクロマトグラフィーなどの精製技術の実施が含まれます .
化学反応の分析
反応の種類
セルゴレキソールは、次のようないくつかのタイプの化学反応を起こします。
還元: この反応は、通常、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用して、酸素の除去または水素の付加を伴います。
置換: この反応は、通常、ハロゲンまたは求核試薬などの試薬を使用して、ある官能基を別の官能基に置き換えることを伴います.
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、その他の酸化剤。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、その他の還元剤。
置換: ハロゲン、求核試薬、その他の置換剤.
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は様々な酸素化誘導体を生成する可能性があり、還元は様々な水素化化合物を生成する可能性があります .
科学研究用途
セルゴレキソールは、化学、生物学、医学の分野において特に、科学研究で広く使用されてきました。その用途には、次のようなものがあります。
化学: エルゴリン誘導体の構造活性相関と様々な受容体との相互作用の研究。
生物学: 様々な生理学的プロセスにおけるセロトニン受容体の役割の調査。
科学的研究の応用
Neuropharmacological Research
Sergolexole's antagonistic effects on serotonin receptors make it a valuable compound in neuropharmacological studies. Research has indicated that compounds targeting the 5-HT2 receptor can influence mood, cognition, and perception, which are crucial areas in understanding psychiatric disorders.
- Case Study : A study by Brooks et al. (1997) explored the effects of this compound on serotonin-mediated behaviors in animal models. The findings suggested that this compound could modulate anxiety-like behaviors, providing insights into its potential utility in anxiety disorder research .
Psychotropic Drug Development
While this compound itself is not used clinically, its structure and mechanism of action have implications for the development of new psychotropic medications. The understanding of its receptor interactions can inform the design of drugs aimed at treating conditions such as schizophrenia and depression.
- Research Insight : The compound's ability to selectively block 5-HT2 receptors positions it as a model for designing novel antipsychotic agents that minimize side effects associated with non-selective antagonists .
Studies on Ergot Alkaloids
This compound is part of a broader class of ergot alkaloids derived from the fungus Claviceps purpurea. Research into these compounds has revealed various biological activities, including vasoconstriction and effects on smooth muscle contraction.
- Application Table :
| Compound | Source | Biological Activity | Potential Applications |
|---|---|---|---|
| This compound | Synthetic (ergoline) | 5-HT2 receptor antagonist | Neuropharmacology, psychotropic drug design |
| Ergotamine | Claviceps purpurea | Vasoconstriction | Migraine treatment, postpartum hemorrhage management |
| Bromocriptine | Claviceps purpurea | Dopamine agonist | Parkinson's disease treatment, hyperprolactinemia management |
Behavioral Studies
The behavioral effects of this compound have been a subject of interest in preclinical studies. Its impact on locomotion and exploratory behavior in rodents has provided insights into how serotonin modulation can affect general activity levels.
作用機序
セルゴレキソールは、セロトニン 5-HT2 受容体を選択的に拮抗することで効果を発揮します。これは、これらの受容体に結合し、セロトニンがそれらを活性化することを防ぐことを意味します。 分子標的は、気分、認知、血管機能に関連する様々なシグナル伝達経路に関与する 5-HT2A、5-HT2B、および 5-HT2C 受容体を含みます .
類似の化合物との比較
セルゴレキソールは、セロトニン 5-HT2 受容体に対する高い選択性により、エルゴリン誘導体の中でユニークな存在です。類似の化合物には、次のようなものがあります。
アメスギド: 同様の受容体活性を示す別のエルゴリン誘導体。
メチセルギド: 片頭痛の予防に使用される化合物で、セロトニン受容体も標的とする.
類似化合物との比較
Sergolexole is unique among ergoline derivatives due to its high selectivity for the serotonin 5-HT2 receptors. Similar compounds include:
Amesergide: Another ergoline derivative with similar receptor activity.
Methysergide: A compound used for migraine prophylaxis that also targets serotonin receptors.
These compounds share structural similarities with this compound but differ in their specific receptor affinities and pharmacological profiles .
特性
CAS番号 |
108674-86-8 |
|---|---|
分子式 |
C26H36N2O3 |
分子量 |
424.6 g/mol |
IUPAC名 |
(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C26H36N2O3/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3/t18-,19?,20?,22-,24-/m1/s1 |
InChIキー |
RJBJIKXTJIZONR-FTNAIZGWSA-N |
SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5 |
異性体SMILES |
CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5 |
正規SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5 |
Key on ui other cas no. |
108674-86-8 |
同義語 |
6-methyl-1-(1-methylethyl)ergoline-8-carboxylic acid, 4-methoxycyclohexyl ester LY 281067 LY281067 sergolexole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















